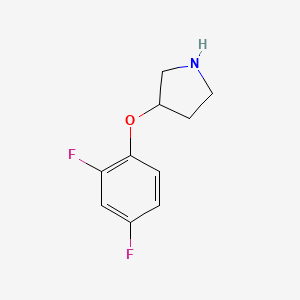

3-(2,4-Difluorophenoxy)pyrrolidine

Beschreibung

3-(2,4-Difluorophenoxy)pyrrolidine is a pyrrolidine derivative substituted with a 2,4-difluorophenoxy group at the 3-position. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity, bioavailability, and ability to interact with biological targets such as enzymes and receptors . The 2,4-difluorophenoxy moiety introduces electron-withdrawing effects, enhancing binding affinity in certain pharmacological contexts . This compound is a precursor or intermediate in synthesizing more complex molecules, including kinase inhibitors and anticancer agents .

Eigenschaften

Molekularformel |

C10H11F2NO |

|---|---|

Molekulargewicht |

199.20 g/mol |

IUPAC-Name |

3-(2,4-difluorophenoxy)pyrrolidine |

InChI |

InChI=1S/C10H11F2NO/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |

InChI-Schlüssel |

MDBXTHZASNMNFX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC1OC2=C(C=C(C=C2)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenoxy)pyrrolidine typically involves the reaction of 2,4-difluorophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,4-difluorophenol is replaced by the pyrrolidine ring.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Difluorophenoxy)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.

Substitution: The fluorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups replacing the fluorine atoms .

Wissenschaftliche Forschungsanwendungen

3-(2,4-Difluorophenoxy)pyrrolidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2,4-Difluorophenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target proteins, leading to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent type, position, and ring system. Below is a comparative analysis:

Key Findings and Implications

Fluorine vs. Chlorine : Fluorine improves target affinity and metabolic stability, whereas chlorine enhances lipophilicity but may increase toxicity risks .

Substituent Position: 2,4-Difluorophenoxy offers optimal electronic effects for kinase inhibition compared to mono-fluoro or methoxy analogs .

Ring Modifications : Bicyclic or tetrafluoro-pyrrolidine derivatives (e.g., compound 29 in ) retain potency but face synthetic challenges .

Q & A

Basic: What are the primary synthetic routes for 3-(2,4-Difluorophenoxy)pyrrolidine, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or reductive amination . For example:

- Route 1 : Reacting 2,4-difluorophenol with a pyrrolidine derivative (e.g., 3-pyrrolidinol) in the presence of a base (e.g., NaH) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Route 2 : Reductive amination using 2,4-difluorobenzaldehyde and pyrrolidine with sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature, achieving yields of 60–75% .

Key Factors : Solvent polarity, temperature, and catalyst choice (e.g., STAB vs. NaBH) critically impact reaction efficiency. Lower temperatures favor selectivity, while prolonged heating may degrade sensitive intermediates .

Basic: Which analytical techniques are most reliable for characterizing 3-(2,4-Difluorophenoxy)pyrrolidine?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm substitution patterns on the pyrrolidine and aryl rings. For example, the NMR spectrum shows distinct shifts for the 2- and 4-fluorine atoms (δ = -110 to -115 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities and verifies molecular ion peaks (e.g., [M+H] at m/z 230.2) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Basic: How can researchers screen the biological activity of 3-(2,4-Difluorophenoxy)pyrrolidine in neurological targets?

Methodological Answer:

- In Vitro Assays : Use dopamine or serotonin receptor-binding assays (radioligand displacement) to evaluate affinity. For example, IC values <10 μM suggest potential CNS activity .

- Cell-Based Models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (e.g., HO-induced apoptosis) with viability measured via MTT assays .

Advanced: How can enantiomeric resolution of 3-(2,4-Difluorophenoxy)pyrrolidine be achieved for chiral studies?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Retention times vary by 2–3 minutes for R- and S-forms .

- Enzymatic Resolution : Lipase-catalyzed acylations (e.g., with vinyl acetate) selectively modify one enantiomer, enabling separation via standard silica gel chromatography .

Advanced: What computational methods optimize reaction pathways for 3-(2,4-Difluorophenoxy)pyrrolidine synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition-state energies for nucleophilic substitution, guiding solvent and catalyst selection (e.g., THF vs. DMF) .

- Machine Learning : Train models on existing reaction data (e.g., yield vs. temperature/catalyst) to predict optimal conditions. ICReDD’s workflow integrates experimental feedback to refine predictions .

Advanced: How to resolve contradictions in biological assay data (e.g., high in vitro activity but low in vivo efficacy)?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse plasma), blood-brain barrier permeability (PAMPA-BBB assay), and metabolic clearance (microsomal assays) to identify bioavailability issues .

- Orthogonal Assays : Validate target engagement using CRISPR-engineered cell lines or PET imaging with radiolabeled analogs .

Advanced: What role do fluorine atoms play in the compound’s pharmacokinetics, and how can this be quantified?

Methodological Answer:

- LogP Measurements : Fluorine’s electronegativity reduces logP (e.g., from 2.5 to 1.8), enhancing solubility but potentially reducing membrane permeability. Use shake-flask or HPLC-derived logP values .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated defluorination. LC-MS/MS quantifies fluoride release rates .

Advanced: How to design experiments for optimizing reaction scalability without compromising purity?

Methodological Answer:

- DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). Response surface methodology identifies robust conditions .

- Inline Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progression in real-time, minimizing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.